molecular formula C9H9N3O2 B13146487 Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13146487
M. Wt: 191.19 g/mol
InChI Key: SJEBWYCVYSBHSQ-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for certain enzymes and receptors, modulating their activity. For instance, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions lead to the modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-11-10-6-12(8)5-7/h3-6H,2H2,1H3

InChI Key

SJEBWYCVYSBHSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=NN=C2C=C1

Origin of Product

United States

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